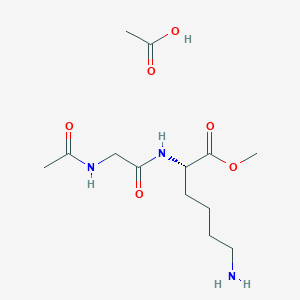

Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate

Übersicht

Beschreibung

Ac-Gly-Lys-OMe is a synthetic peptide urokinase substrate. It has been used to characterize the effects of small molecule inhibitors and metal ions on urokinase activity in cell-free assays.

Biologische Aktivität

Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate is a derivative of L-lysine, an essential amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of immunology and metabolic disorders. This article delves into its biological activity, highlighting relevant research findings, case studies, and a comparative analysis of its effects in different biological contexts.

- Molecular Formula : C₈H₁₈N₂O₄

- Molecular Weight : 206.240 g/mol

- CAS Number : 57282-49-2

- Boiling Point : 441ºC

- Melting Point : 224ºC (decomposes) .

Methyl N2-(N-acetylglycyl)-L-lysinate functions as a precursor for various bioactive molecules and exhibits several pharmacological properties:

- Vascular Health : Research indicates that L-lysine derivatives can suppress vascular smooth muscle cell (VSMC) apoptosis and mineral precipitation, which are critical factors in vascular calcification. In vitro studies show that this compound can modulate plasma levels of certain amino acids, thereby influencing vascular health .

- Anti-inflammatory Effects : In vivo studies have demonstrated that administration of L-lysine acetate can inhibit pancreatic tissue damage and reduce the release of inflammatory cytokines such as IL-6. This suggests a potential role in managing acute pancreatitis and other inflammatory conditions .

- Antioxidant Activity : The compound has been shown to enhance antioxidant activity in animal models, providing protective effects against oxidative stress .

In Vitro Studies

A study focusing on VSMCs indicated that treatment with methyl N2-(N-acetylglycyl)-L-lysinate resulted in:

- Suppression of apoptosis markers.

- Increased levels of plasma alanine, proline, arginine, and homoarginine.

These findings suggest a protective role against vascular calcification .

In Vivo Studies

In animal models:

- Dosage : 10 mg/kg and 400 mg/kg administered orally.

- Results : Significant reduction in pancreatic damage was observed alongside decreased inflammatory responses .

Case Studies

- Acute Pancreatitis Model : In a controlled study involving male mice, methyl N2-(N-acetylglycyl)-L-lysinate was administered to assess its impact on pancreatic inflammation. Results indicated a marked decrease in tissue damage and inflammatory markers, supporting its potential use as a therapeutic agent in acute pancreatitis .

- Vascular Calcification Study : Another study examined the effects of this compound on arterial calcification in adenine-treated rats. The results showed that it effectively ameliorated arterial calcification, suggesting its utility in cardiovascular health .

Comparative Analysis

| Compound | Molecular Weight | Primary Activity | Administration Route | Key Findings |

|---|---|---|---|---|

| Methyl N2-(N-acetylglycyl)-L-lysinate | 206.240 g/mol | Anti-inflammatory, Antioxidant | Oral | Reduces IL-6; enhances antioxidant activity |

| L-Lysine Acetate | 206.240 g/mol | Vascular health | Oral, Intraperitoneal | Suppresses VSMC apoptosis; protects against calcification |

| Mycophenolic Acid | Varies | Immunosuppressive | Oral | Inhibits leukocyte proliferation; used in transplant therapy |

Eigenschaften

IUPAC Name |

acetic acid;methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWQLIOZIACTGA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10236-44-9 (Parent) | |

| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20884768 | |

| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14752-92-2 | |

| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14752-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was N-Acetyl-Gly-Lys methyl ester acetate salt used as a model compound in the study analyzing the impact of phloretin and phloridzin on Maillard reactions?

A1: N-Acetyl-Gly-Lys methyl ester acetate salt, along with N(α)-acetyllysine, were employed in this research to simulate Maillard reactions occurring in food systems more realistically []. These compounds mimic the behavior of lysine residues within proteins, where the free amino group, a key participant in the Maillard reaction, is often already involved in peptide bonds. This allows researchers to isolate and study the reactivity of other potential sites within the lysine structure during the Maillard process.

Q2: How did the inclusion of N-Acetyl-Gly-Lys methyl ester acetate salt in the glucose model system impact the research findings on phloretin and phloridzin?

A2: Even with the free amino group of lysine blocked in the N-Acetyl-Gly-Lys methyl ester acetate salt-glucose model, phloretin and phloridzin still exhibited similar effects on the formation of Maillard reaction products as observed in the lysine-glucose model []. This suggests that these compounds can influence the Maillard reaction pathway by interacting with sugar fragments and reactive carbonyl species generated during the process, rather than solely relying on interactions with the free amino group of lysine. This finding emphasizes the complex mechanisms by which phloretin and phloridzin influence Maillard reactions in food systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.